

Bisindolylmaleimide I versus staurosporine selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-Depth Technical Guide to the Kinase Selectivity of **Bisindolylmaleimide I** versus Staurosporine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of two widely used kinase inhibitors, **Bisindolylmaleimide I** (also known as GF109203X) and staurosporine. While both are potent, ATP-competitive inhibitors, their selectivity profiles differ significantly, a critical consideration for the accurate design and interpretation of experiments in signal transduction research and drug discovery.

Introduction and Mechanism of Action

Staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, is a prototypical, potent, and broad-spectrum protein kinase inhibitor.[1][2] Its high affinity for the conserved ATP-binding site across a wide range of kinases makes it a powerful research tool but limits its clinical utility due to a lack of specificity.[2][3]

In contrast, **BisindolyImaleimide I** was synthetically developed as a more selective inhibitor of Protein Kinase C (PKC).[4][5] It belongs to a class of compounds designed to offer a more targeted approach to studying PKC-mediated signaling pathways.[4] Both inhibitors function by competing with ATP for binding to the catalytic domain of kinases, thereby preventing the phosphorylation of substrate proteins.[1][6][7][8]



Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of a specific target. The following tables summarize the half-maximal inhibitory concentration (IC50) values for **BisindolyImaleimide I** and staurosporine against a panel of protein kinases. Lower IC50 values denote higher potency.

Data Presentation: Potency and Selectivity

Table 1: Inhibitory Activity of **Bisindolylmaleimide I** (GF109203X)



Kinase Target	IC50 (nM)	Assay Conditions <i>l</i> Notes	Reference(s)
ΡΚCα	20	Cell-free assay	[9][10][11][12]
8	In vitro kinase assay (50 μM ATP)	[6]	
РКСВІ	17	Cell-free assay	[9][10][11][12]
РКСВІІ	16	Cell-free assay	[9][10][11][12]
РКСу	20	Cell-free assay	[9][10][11][12]
ΡΚCε	12	In vitro kinase assay (50 μΜ ΑΤΡ)	[6]
GSK-3β	170	In GSK-3β immunoprecipitates	[13][14]
p90RSK1	610	In vitro kinase assay (50 μΜ ΑΤΡ)	[6]
p90RSK2	310	In vitro kinase assay (50 μΜ ATP)	[6]
p90RSK3	120	In vitro kinase assay (50 μM ATP)	[6]
PKA	2000	[13]	
EGFR, PDGFR, Insulin Receptor	>3000-fold less potent	Compared to PKC	[9][12]

Table 2: Inhibitory Activity of Staurosporine



Kinase Target	IC50 (nM)	Reference(s)
PKC (mixed)	0.7 - 3	[15][16][17]
ΡΚCα	2	[18]
ΡΚCδ	20	[18]
PKCε	73	[18]
РКСу	5	[18]
ΡΚCη	4	[18]
РКС	1086	[18]
PKA	7	[16][17]
PKG	8.5	[17]
p60v-src	6	[16][18]
CaM Kinase II	20	[16][18]
MLCK	21	[18]
S6 Kinase	5	[18]
cdc2	9	[18]
Syk	16	[18]

As the data illustrates, **BisindolyImaleimide I** demonstrates significant selectivity for PKC isoforms over other kinases like PKA, RSK, and receptor tyrosine kinases.[6][9][12] Staurosporine, while exceptionally potent against PKC, inhibits a wide array of kinases with similar nanomolar potency, making it a non-selective inhibitor.[4][16][18]

Affected Signaling Pathways

The differences in kinase selectivity directly translate to the scope of cellular signaling pathways affected by each inhibitor.

Bisindolylmaleimide I: Targeting the PKC Pathway

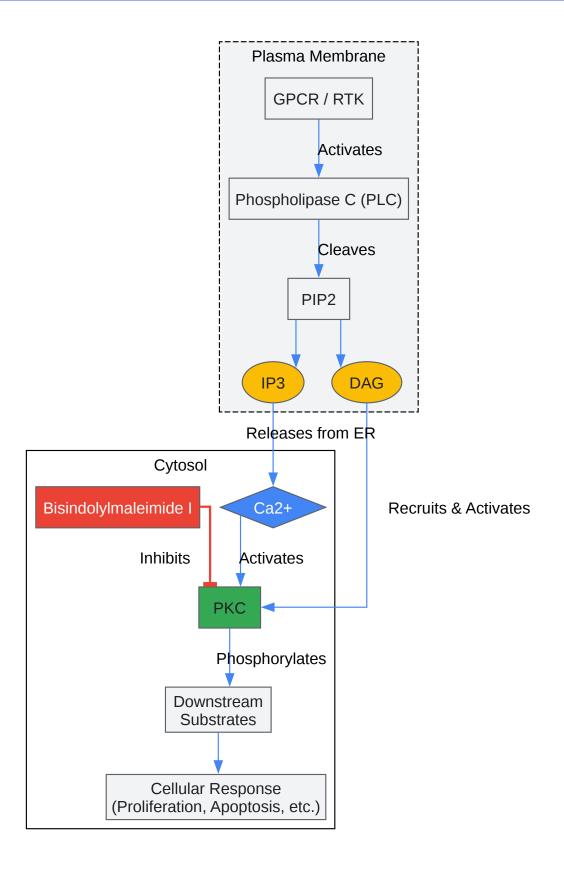


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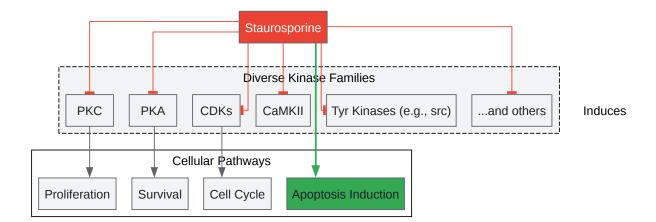
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BisindolyImaleimide I is primarily used to probe signaling cascades downstream of diacylglycerol (DAG) and Ca2+ that are mediated by conventional and novel PKC isoforms. Its selectivity makes it a valuable tool for implicating PKC in processes such as cell proliferation, differentiation, and apoptosis with a higher degree of confidence than staurosporine.[4] However, at higher concentrations, its inhibitory effects on GSK-3 and RSK must be considered.[6][14]



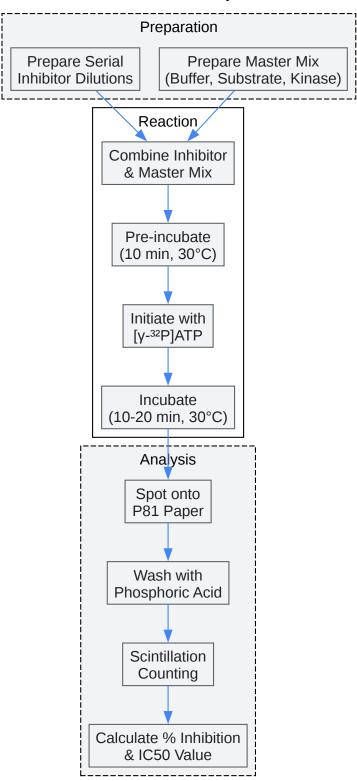








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- To cite this document: BenchChem. [Bisindolylmaleimide I versus staurosporine selectivity].
 BenchChem, [2025]. [Online PDF]. Available at:



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